(R)-1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethan-1-ol
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Overview
Description
®-1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethan-1-ol is a chiral compound featuring a trifluoromethyl group and a benzo[d][1,3]dioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzo[d][1,3]dioxole and trifluoroacetaldehyde.
Reaction Conditions: The key step involves the enantioselective reduction of the corresponding ketone intermediate using a chiral catalyst. Commonly used catalysts include chiral oxazaborolidine or chiral phosphoric acid derivatives.
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of ®-1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethan-1-ol may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reaction monitoring and control can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into various alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides are used.
Major Products
The major products formed from these reactions include various substituted benzo[d][1,3]dioxole derivatives, trifluoromethylated compounds, and alcohols.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethan-1-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its chiral nature and functional groups make it a candidate for enzyme inhibition studies and receptor binding assays.
Medicine
In medicinal chemistry, ®-1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethan-1-ol is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties can be leveraged to create polymers, coatings, and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of ®-1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity through binding interactions. The benzo[d][1,3]dioxole moiety can further contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
®-1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethan-1-amine: Similar structure but with an amine group instead of an alcohol.
®-1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethan-1-thiol: Similar structure but with a thiol group instead of an alcohol.
®-1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethan-1-ether: Similar structure but with an ether group instead of an alcohol.
Uniqueness
The uniqueness of ®-1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethan-1-ol lies in its combination of a trifluoromethyl group and a benzo[d][1,3]dioxole moiety, which imparts distinct chemical and biological properties. Its chiral nature further enhances its potential for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H7F3O3 |
---|---|
Molecular Weight |
220.14 g/mol |
IUPAC Name |
(1R)-1-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C9H7F3O3/c10-9(11,12)8(13)5-1-2-6-7(3-5)15-4-14-6/h1-3,8,13H,4H2/t8-/m1/s1 |
InChI Key |
XSZZPMBWFISURW-MRVPVSSYSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)[C@H](C(F)(F)F)O |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(C(F)(F)F)O |
Origin of Product |
United States |
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